![molecular formula C11H14BrClO B13891217 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a chlorine atom, and an isobutyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-chloro-1-[(2-methylpropyl)oxy]benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-chloro-1-[(2-methylpropyl)oxy]benzene.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material science: Utilized in the preparation of functionalized polymers or advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the transfer of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Similar structure but lacks the chlorine and isobutyl ether groups.
4-Chlorobenzyl bromide: Similar structure but lacks the isobutyl ether group.
2-Bromoethylbenzene: Similar structure but lacks the chlorine and isobutyl ether groups.
Uniqueness
2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene is unique due to the presence of both the bromomethyl and isobutyl ether groups, which provide distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and the synthesis of novel compounds with specific properties.
Eigenschaften
Molekularformel |
C11H14BrClO |
|---|---|
Molekulargewicht |
277.58 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-chloro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12/h3-5,8H,6-7H2,1-2H3 |
InChI-Schlüssel |
QPLQOGVLYIWOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


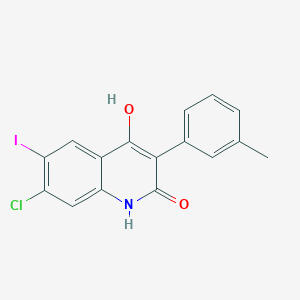
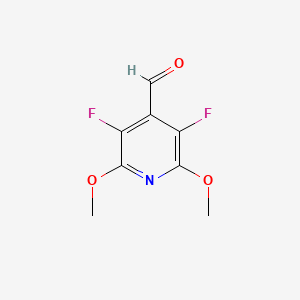
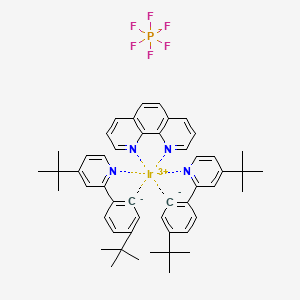
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)

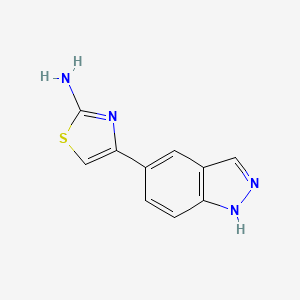
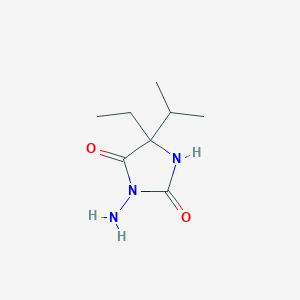
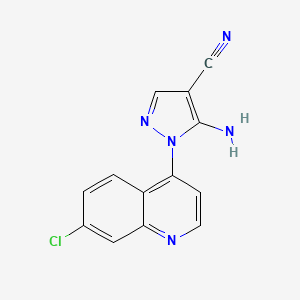
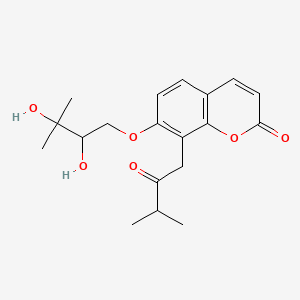
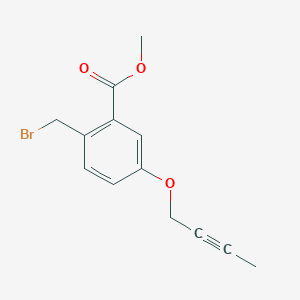
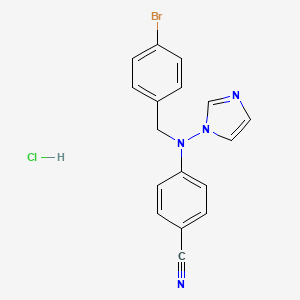
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
